1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

Description

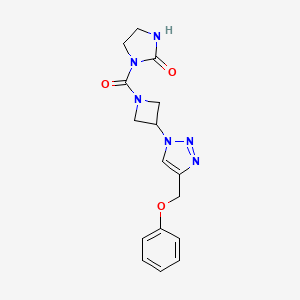

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one features a hybrid heterocyclic architecture comprising:

- An imidazolidin-2-one core, a five-membered saturated ring with two nitrogen atoms and a carbonyl group.

- An azetidine ring (four-membered saturated nitrogen heterocycle) linked to the imidazolidinone via a carbonyl group.

- A 1,2,3-triazole substituted with a phenoxymethyl group at the 4-position, connected to the azetidine.

Properties

IUPAC Name |

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c23-15-17-6-7-21(15)16(24)20-9-13(10-20)22-8-12(18-19-22)11-25-14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-11H2,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMWZJMXGHXIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one represents a novel class of biologically active molecules with potential applications in medicine. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 362.41 g/mol. The structure features a triazole ring, an azetidine moiety, and imidazolidinone, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against a range of bacterial strains, including resistant strains such as Staphylococcus aureus . The mechanism often involves the inhibition of cell wall synthesis through interactions with penicillin-binding proteins (PBPs), leading to bacterial lysis .

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole-containing compounds. For example, azetidinone derivatives similar to our compound have demonstrated moderate inhibitory activity against human coronaviruses and influenza viruses . The compound's structure may facilitate binding to viral proteins, disrupting their replication processes.

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For instance, azetidinone derivatives were evaluated for their cytostatic activity against several cancer types, yielding IC50 values ranging from 14.5 to 97.9 µM . The potential mechanisms include apoptosis induction and cell cycle arrest.

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial activity of phenoxymethyltriazole derivatives against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The results indicated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial properties .

- Antiviral Screening : In vitro assays demonstrated that derivatives similar to our compound inhibited the replication of both RNA and DNA viruses effectively, with some compounds exhibiting EC50 values lower than standard antiviral drugs .

- Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of various azetidinone derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related molecules:

Key Observations:

Heterocyclic Diversity: The target compound’s azetidine-imidazolidinone framework distinguishes it from analogs like 19b (thiazole linker) or C1 (dual imidazoles). Azetidine’s strain and compactness may enhance binding selectivity compared to bulkier linkers (e.g., ethyloxy in 19b) .

Triazole Role: The phenoxymethyl-triazole moiety shares similarities with triazole-containing antitumor agents (e.g., ’s 9b), where triazoles act as pharmacophores via π-π stacking or metal coordination .

Structure-Activity Relationship (SAR) Considerations

Phenoxymethyl Group: The phenoxymethyl substituent on the triazole may enhance lipophilicity and membrane permeability compared to polar groups (e.g., ’s hydroxypropyl) .

Azetidine vs.

Imidazolidinone vs. Thiadiazole: The imidazolidinone’s carbonyl group offers hydrogen-bonding capability, contrasting with thiadiazole’s sulfur-based electronics in ’s antitumor agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.